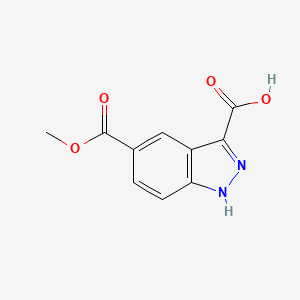

1H-吲唑-3,5-二甲酸-5-甲酯

描述

1H-Indazole-3,5-dicarboxylic acid 5-methyl ester is a chemical compound with the molecular formula C10H8N2O4 . It has a molecular weight of 220.18 . The IUPAC name for this compound is 5-(methoxycarbonyl)-1H-indazole-3-carboxylic acid .

Synthesis Analysis

The synthesis of 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester and similar compounds has been a topic of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester is 1S/C10H8N2O4/c1-16-10(15)5-2-3-7-6(4-5)8(9(13)14)12-11-7/h2-4H,1H3,(H,11,12)(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester are not mentioned in the search results, the compound is likely to participate in reactions typical of esters and indazoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.18 . More detailed physical and chemical properties were not found in the search results.科学研究应用

Medicinal Chemistry and Drug Development

Indazole-containing heterocyclic compounds have garnered attention due to their potential as medicinal agents. Researchers have explored the synthesis of indazoles for applications such as:

- Antihypertensive Agents : Some indazole derivatives exhibit antihypertensive properties, making them relevant for managing blood pressure .

- Anticancer Agents : Certain 5-(2-carboxyethenyl) indole derivatives have demonstrated anticancer activity against specific cell lines .

- Anti-Inflammatory and Analgesic Agents : Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown anti-inflammatory and analgesic effects .

Kinase Inhibitors

1H-Indazole-3,5-dicarboxylic acid 5-methyl ester has been investigated as a reactant for the preparation of kinase inhibitors:

- Tpl2 Kinase Inhibitors : Researchers have used this compound to synthesize thieno[3,2-d]pyrimidines, which act as Tpl2 kinase inhibitors .

mTOR Inhibitors

The compound has been employed in the synthesis of pyridinyl benzonaphthyridinones, which serve as mTOR (mammalian target of rapamycin) inhibitors for cancer treatment .

Neuronal Nicotinic Receptor Affectors

Diazabicycloheptanes derived from 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester have been explored as α7 neuronal nicotinic receptor affectors .

作用机制

Target of Action

The primary target of 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester is the Sphingosine-1 phosphate receptor-1 (S1P1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

The compound interacts with its target, S1P1, and influences its activation and desensitization . Activation of S1P1 helps maintain the integrity of the endothelial barrier, while desensitization of S1P1 can lead to peripheral blood lymphopenia .

Biochemical Pathways

Given its target, it’s likely involved in the sphingosine-1-phosphate signaling pathway, which plays a key role in immune cell trafficking, endothelial development, and other critical biological processes .

Pharmacokinetics

The compound has a predicted boiling point of 4898±250 °C and a density of 1513±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The activation of S1P1 by 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester helps maintain the integrity of the endothelial barrier . On the other hand, desensitization of S1P1 can lead to peripheral blood lymphopenia , a condition characterized by low levels of lymphocytes in the blood.

属性

IUPAC Name |

5-methoxycarbonyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-7-6(4-5)8(9(13)14)12-11-7/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJGPVJOUUPTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazole-3,5-dicarboxylic acid 5-methyl ester | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide](/img/structure/B2776818.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2776822.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2776823.png)

![N-[(4-methoxythian-4-yl)methyl]pent-4-enamide](/img/structure/B2776833.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate](/img/structure/B2776837.png)

![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2776841.png)